4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Hydrogen bond acceptor count Piperazine-1-carboxamide Structure-activity relationship

4-(4-Acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS 891089-86-4) is a synthetic small molecule characterized by a piperazine-1-carboxamide urea core linked to a 5-oxo-1-phenylpyrrolidin-3-yl substituent. It has a molecular formula C23H26N4O3 and a molecular weight of 406.5 g/mol.

Molecular Formula C23H26N4O3
Molecular Weight 406.486
CAS No. 891089-86-4
Cat. No. B2608229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
CAS891089-86-4
Molecular FormulaC23H26N4O3
Molecular Weight406.486
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
InChIInChI=1S/C23H26N4O3/c1-17(28)18-7-9-20(10-8-18)25-11-13-26(14-12-25)23(30)24-19-15-22(29)27(16-19)21-5-3-2-4-6-21/h2-10,19H,11-16H2,1H3,(H,24,30)
InChIKeyVIQCAXFCASHWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS 891089-86-4): A Dual-Pharmacophore Piperazine-Urea Research Compound


4-(4-Acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS 891089-86-4) is a synthetic small molecule characterized by a piperazine-1-carboxamide urea core linked to a 5-oxo-1-phenylpyrrolidin-3-yl substituent [1]. It has a molecular formula C23H26N4O3 and a molecular weight of 406.5 g/mol [1]. The compound contains one hydrogen bond donor and four hydrogen bond acceptors, with a computed XLogP3-AA of 1.7, indicating moderate lipophilicity [1]. It exists as a racemic mixture due to an undefined stereocenter at the pyrrolidinone 3-position [1]. As a research chemical, it is utilized in biochemical and pharmacological studies, particularly in kinase inhibition and structure-activity relationship (SAR) explorations.

Why 4-(4-Acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide Cannot Be Replaced by Generic Piperazine Analogs


The compound integrates two distinct pharmacophoric elements—the 4-acetylphenylpiperazine moiety and the 5-oxo-1-phenylpyrrolidin-3-yl urea—into a single framework, creating a unique spatial and electronic profile not replicated by simpler N-aryl piperazine analogs [1] [2]. The pyrrolidinone ring introduces an additional hydrogen bond acceptor and a stereocenter absent in common achiral analogs such as 4-(4-acetylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide [1] [3]. These features can critically influence target binding, selectivity, and physicochemical properties. Evidence from a closely related analog, 4-(4-acetylphenyl)-N-(4-isopropylphenyl)piperazine-1-carboxamide, confirms that the acetylphenylpiperazine-urea scaffold is pharmacologically active, exhibiting an IC50 of 3.30 µM against pantothenate kinase 3 (PanK3) [4]. Replacing the target compound with a generic piperazine derivative lacking the pyrrolidinone moiety risks losing key hydrogen-bonding interactions and stereospecific effects, thereby misrepresenting structure-activity relationships [2].

Quantitative Differentiation Evidence for 4-(4-Acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS 891089-86-4) vs. Closest Analogs


Increased Hydrogen Bond Acceptor Capacity Relative to Simple N-Aryl Piperazine Analogs

The target compound possesses four hydrogen bond acceptors (HBA) compared to three for the structurally related analog 4-(4-acetylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide [1] [2]. The additional HBA arises from the carbonyl oxygen of the pyrrolidinone ring, providing an extra potential interaction point with biological targets. This increase in HBA count is a direct consequence of the 5-oxo-1-phenylpyrrolidin-3-yl substituent, which is absent in simpler N-aryl analogs [2].

Hydrogen bond acceptor count Piperazine-1-carboxamide Structure-activity relationship

Reduced Lipophilicity (logP) Compared to N-Arylpiperazine Analogs Improves Predicted Aqueous Solubility

The computed XLogP3-AA of the target compound is 1.7 [1], which is 1.2 units lower than the logP of 2.9 for the N-aryl analog 4-(4-acetylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide [2]. This reduction in lipophilicity is attributable to the polar pyrrolidinone ring and the additional carbonyl oxygen, which increases topological polar surface area (TPSA = 73 Ų for the target compound) [1]. Lower logP values generally correlate with improved aqueous solubility and reduced non-specific protein binding.

Lipophilicity XLogP3 Aqueous solubility Piperazine derivatives

Structural Rationale for Divergent Kinase Inhibition Profiles: Analog PanK3 Activity as a Baseline

The closely related analog 4-(4-acetylphenyl)-N-(4-isopropylphenyl)piperazine-1-carboxamide, which shares the identical acetylphenylpiperazine-urea core but replaces the pyrrolidinone substituent with a simple isopropylphenyl group, exhibits an IC50 of 3.30 µM against pantothenate kinase 3 (PanK3) in a biochemical assay [1]. The target compound's pyrrolidinone moiety introduces additional steric bulk and hydrogen bonding capacity (4 HBA vs. 3 HBA) that are expected to modulate this activity, potentially enhancing potency or shifting target selectivity. While direct activity data for the target compound are not yet publicly reported, the analog's confirmed activity validates the scaffold's pharmacological relevance and establishes a quantitative baseline for comparison.

Pantothenate kinase 3 PanK3 inhibition Piperazine-1-carboxamide Kinase inhibitor

Presence of a Chiral Center Absent in Achiral N-Arylpiperazine Analogs Enables Stereospecific Studies

The target compound contains an undefined stereocenter at the 3-position of the pyrrolidinone ring, as documented in PubChem [1]. In contrast, the common N-arylpiperazine analog 4-(4-acetylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is entirely achiral, possessing zero stereocenters [2]. Chirality at the pyrrolidinone 3-position may lead to enantiomer-dependent biological effects, a dimension absent in achiral piperazine-urea analogs. This stereochemical feature provides opportunities for enantiomer separation and evaluation of stereospecific target engagement.

Chirality Stereocenter Enantiomer Stereospecificity

Optimal Research Application Scenarios for 4-(4-Acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening and PanK3-Targeted Probe Development

The confirmed PanK3 inhibitory activity (IC50 = 3.30 µM) of the structurally analogous 4-(4-acetylphenyl)-N-(4-isopropylphenyl)piperazine-1-carboxamide establishes the acetylphenylpiperazine-urea core as a viable kinase-targeting scaffold [1]. The target compound, with its additional pyrrolidinone-derived hydrogen bond acceptor and stereocenter, represents a logical next-generation probe for PanK3 and related kinase screens. Its increased polarity (XLogP3-AA = 1.7) may improve solubility under assay conditions, reducing the need for DMSO concentrations that could interfere with kinase activity measurements [2].

Structure-Activity Relationship (SAR) Studies on Piperazine-Urea Pharmacophores

The compound's unique combination of the 4-acetylphenylpiperazine and 5-oxo-1-phenylpyrrolidin-3-yl urea moieties makes it an ideal anchoring point for SAR exploration [2]. Researchers can vary the acetyl group, the phenyl substituent on the pyrrolidinone, or the stereochemistry at the 3-position to map pharmacophoric requirements [3]. Its 4 HBA count and TPSA of 73 Ų provide a distinct physiochemical profile compared to achiral 3-HBA analogs, enabling parallel SAR expansion [2].

Enantioselective Biological Profiling and Chiral Lead Optimization

The pyrrolidinone 3-position stereocenter, currently undefined and supplied as a racemate, presents a clear opportunity for chiral resolution and enantioselective testing [3]. Separating the enantiomers and evaluating differential target binding, metabolic stability, or off-target activity could reveal stereospecific effects that are entirely absent in achiral comparators such as 4-(4-acetylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide [3] [4]. This scenario is particularly relevant for programs where stereochemistry is a known determinant of efficacy or toxicity.

Aqueous-Compatible Biochemical Assays Requiring Moderate Lipophilicity

With an XLogP3-AA of 1.7, the target compound is considerably more hydrophilic than typical N-arylpiperazine analogs (logP ≈ 2.9), predicting better aqueous solubility [2]. This property makes it a favorable candidate for biochemical assays that require minimal organic co-solvent, such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), where high DMSO levels can denature proteins or alter binding kinetics [2].

Quote Request

Request a Quote for 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.